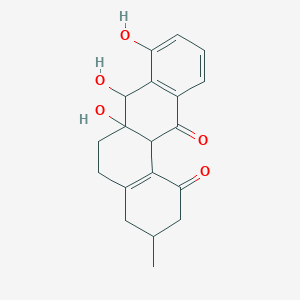
Panglimycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Panglimycin C is an organic compound with the molecular formula C19H20O5 and a molecular weight of 328.364 g/mol . It is a member of the angucyclinone family, which are polyketide natural products known for their interesting chemical structures and biological activities . This compound is primarily used in scientific research related to life sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Panglimycin C involves complex organic reactions, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed in detail. general methods for synthesizing angucyclinones involve multiple steps of cyclization, oxidation, and functional group modifications .
Industrial Production Methods
The compound is usually produced in small quantities for laboratory use, often through chemical synthesis or extraction from natural sources such as Streptomyces bacteria .
Análisis De Reacciones Químicas
Types of Reactions
Panglimycin C can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Aplicaciones Científicas De Investigación
Panglimycin C has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Panglimycin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes and disrupting their normal functions, thereby inhibiting bacterial growth and biofilm formation . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes in bacterial metabolism and cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Panglimycin C is structurally similar to other angucyclinones, such as:
- Panglimycin A
- Panglimycin B
- Panglimycin D
- Panglimycin E
- Panglimycin F
- (+)-Fujianmycin A
- (+)-Ochromycinone
- Emycin C
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While many angucyclinones exhibit antibiotic properties, this compound has shown particular promise in disrupting biofilms, making it a valuable compound for research into biofilm-associated infections .
Propiedades
Número CAS |
1005178-51-7 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |
Clave InChI |
CRULJZWXPCYLAC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


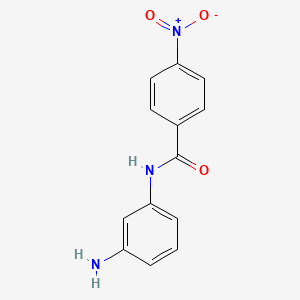

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
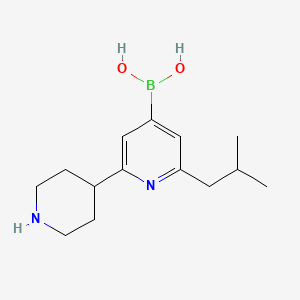
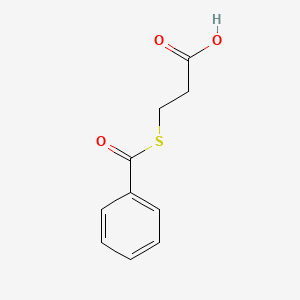
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
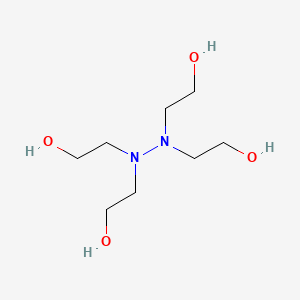
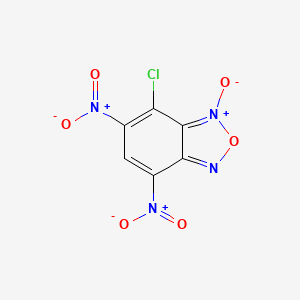
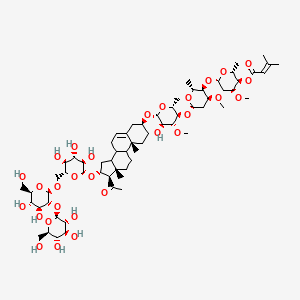

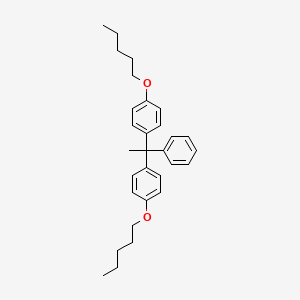
![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
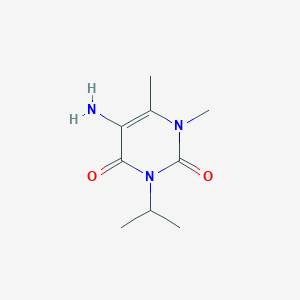
![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
